1-Azido-2-iodobenzene
Overview
Description
1-Azido-2-iodobenzene, also known as 2-Iodophenyl azide, is a chemical compound with the empirical formula C6H4IN3 . It has a molecular weight of 245.02 .
Synthesis Analysis
A synthesis method for a structurally related compound involves the reaction of benziodoxoles with trimethylsilyl azide. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds. Another synthesis method involves the reaction of 1-azido-2-iodobenzene with PdCl2(PPh3)2 and CuI at room temperature .Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of azidoiodinanes, revealing a hypervalent iodine with a distorted T-shaped geometry. The bond lengths to the iodine atom are typical for single covalent bonds in organic derivatives of polyvalent iodine.Chemical Reactions Analysis
Azidobenziodoxoles have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes. The reaction with dimethylanilines proceeds under mild conditions to afford N-azidomethyl-N-methylanilines.Physical And Chemical Properties Analysis
1-Azido-2-iodobenzene has a concentration of approximately 0.25 M in tert-butyl methyl ether . It has an assay of ≥97% (HPLC) and contains impurities of ≤2.0% water . The compound should be stored at a temperature of −20°C .Scientific Research Applications
Photoactive Covalent Labeling in Biological Membranes
1-Azido-2-iodobenzene has been used in photoactive covalent labeling of membrane components. When added to liposomes and sarcoplasmic reticulum membranes, it reaches the liquid hydrocarbon-like core. Photoactivation converts the azides into reactive nitrenes, labeling covalently the fatty acyl chains of phospholipids and associating with membrane proteins (Klip & Gitler, 1974).
Isolation of Human Erythrocyte Band-3 Polypeptide
In the study of intramembranous domains of human erythrocyte membranes, 1-azido-4-[125I]iodobenzene was used to label the anion-exchange protein. This approach helped in the isolation of the protein with minimal contamination by other integral membrane proteins (Wells & Findlay, 1980).
Synthesis of Triazole Derivatives for Corrosion Inhibition
1,4-Disubstituted 1,2,3-triazoles were synthesized using derivatives of 1-azido-2-iodobenzene, showing potential inhibitory activity against acidic corrosion of steels. This synthesis is significant in the field of materials chemistry and corrosion science (Negrón-Silva et al., 2013).
Catalytic Arylation in Organic Synthesis
1-Azido-2-iodobenzene has been utilized in palladium-catalyzed arylations, contributing to the synthesis of various organic compounds. Such reactions are crucial in pharmaceutical and agrochemical research (Pivsa-Art et al., 1998).
Carbonylative Synthesis in Organic Chemistry
This compound was also employed in a palladium-catalyzed carbonylative procedure for synthesizing 2-aminobenzoxazinones, an important class of organic compounds. The synthesis avoids external oxidant usage and is more environmentally friendly due to minimal byproduct formation (Zhang et al., 2019).
Mechanism of Action
Target of Action
1-Azido-2-iodobenzene, also known as 2-Iodophenyl azide, is a compound that has been used in various biochemical applications . .
Mode of Action
It’s important to note that the azide group in the compound can be highly reactive, which might suggest its potential to interact with various biological targets .
Result of Action
It has been used in biochemical research, suggesting that it may have significant effects at the molecular and cellular levels .
Future Directions
The field of medicinal chemistry is showing interest in the synthesis of antidepressant molecules through metal-catalyzed procedures . The development of novel dual- or multi-target antidepressants is a significant area of study . Therefore, compounds like 1-Azido-2-iodobenzene could potentially play a role in future research in this area .
properties
IUPAC Name |
1-azido-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-3-1-2-4-6(5)9-10-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IITGPSFCXXSGJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=[N+]=[N-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508466 | |
Record name | 1-Azido-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2-iodobenzene | |
CAS RN |
54467-95-7 | |
Record name | 1-Azido-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10508466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Azido-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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